molecular formula C25H28N2O4 B2715040 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one CAS No. 898441-77-5

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one

Cat. No.: B2715040
CAS No.: 898441-77-5
M. Wt: 420.509
InChI Key: ZNYIAKXFTKVPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activities

Research has identified certain derivatives of 4H-pyran-4-one, including those related to the compound , as potential anticonvulsant agents. A study by Aytemir et al. (2010) synthesized a series of 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one derivatives and tested them for anticonvulsant activities. The research found that certain compounds exhibited significant activity against seizures without neurotoxicity, highlighting the therapeutic potential of these molecules in epilepsy treatment Aytemir, M., Septioğlu, E., & Çalış, Ü. (2010). Synthesis and anticonvulsant activity of new kojic acid derivatives. Arzneimittelforschung, 60, 22-29.

Antimicrobial Activities

Another avenue of research has been the exploration of antimicrobial activities. Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which involved reactions with various primary amines, including piperazine derivatives. Some of these compounds showed good or moderate activities against test microorganisms, suggesting a potential for developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15, 2427-2438.

Genotoxicity and Metabolic Activation Studies

Research into the genotoxicity and metabolic activation of related compounds can provide insights into their safety profiles and mechanisms of action. Kalgutkar et al. (2007) examined the genotoxic potential of a novel 5-HT2C receptor agonist, revealing metabolism-dependent increases in reverse mutations in certain strains, which is important for understanding the safety and therapeutic potential of these compounds Kalgutkar, A., Dalvie, D., Aubrecht, J., Smith, E. B., Coffing, S., Cheung, J., Vage, C., Lame, M., Chiang, P., McClure, K., Maurer, T., Coelho, R. V., Soliman, V., & Schildknegt, K. (2007). Genotoxicity of 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine. Drug Metabolism and Disposition, 35, 848-858.

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(1-phenylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-19(20-8-4-3-5-9-20)31-25-18-30-21(16-23(25)28)17-26-12-14-27(15-13-26)22-10-6-7-11-24(22)29-2/h3-11,16,18-19H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYIAKXFTKVPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.